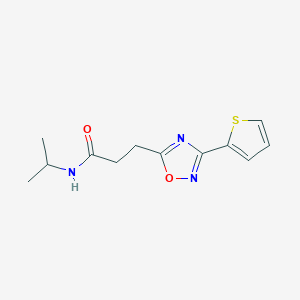

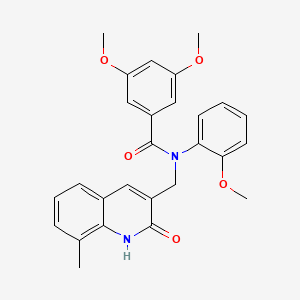

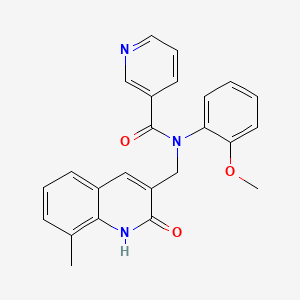

![molecular formula C23H24N4O3 B7720522 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 by Dr. Timothy W. Davenport and his team at the University of Cambridge.

Wirkmechanismus

Target of Action

The primary targets of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide are currently under investigation. As a member of the 1H-pyrazolo[3,4-b]quinoline class of compounds, it is expected to interact with biological targets that influence physical, photophysical, and biological properties .

Mode of Action

The exact mode of action of this compound is not fully understood yet. It is believed to interact with its targets, leading to changes at the molecular level that can influence the function of cells or tissues. The specific nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given its structural class, it may influence several pathways related to cell signaling, growth, and proliferation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interactions.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some studies suggest that similar compounds may have potential as fluorescent sensors and biologically active compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment. Understanding these influences can be crucial for optimizing the compound’s use and effectiveness .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in lab experiments is its high selectivity for the endothelin A receptor, which allows for more precise targeting of this pathway. However, one limitation is that this compound has a relatively short half-life and may require frequent dosing in experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, including:

1. Investigating its potential therapeutic applications in other diseases, such as cancer and neurological disorders.

2. Developing more potent and selective endothelin A receptor antagonists based on the structure of this compound.

3. Studying the effects of this compound in combination with other drugs, such as vasodilators or anti-inflammatory agents.

4. Exploring the use of this compound as a diagnostic tool for detecting endothelin A receptor overexpression in various diseases.

5. Investigating the potential use of this compound in combination with stem cell therapy for the treatment of heart failure and other cardiovascular diseases.

Synthesemethoden

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the condensation of 3,4-dimethoxybenzaldehyde with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by reduction and amidation reactions. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal diseases. It has been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. In addition, this compound has been investigated as a potential treatment for diabetic nephropathy, a common complication of diabetes that can lead to kidney failure.

Eigenschaften

IUPAC Name |

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-4-5-12-27-22-17(13-15-8-6-7-9-18(15)24-22)21(26-27)25-23(28)16-10-11-19(29-2)20(14-16)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUSUIQEDKZYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

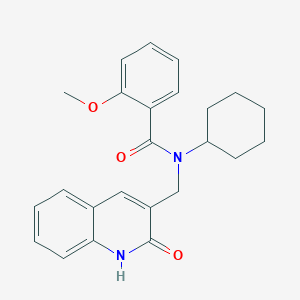

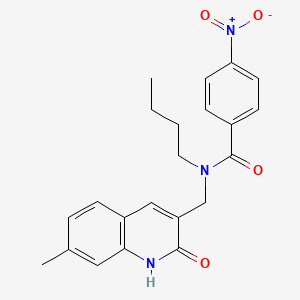

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)

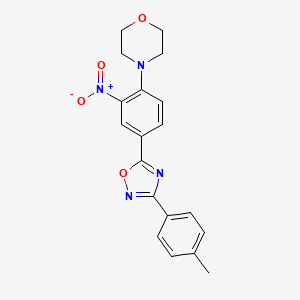

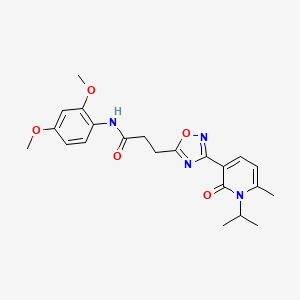

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)

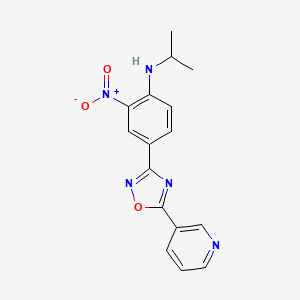

![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)